molecular formula C4H3ClN2O B058251 2-Chloro-5-hydroxypyrimidine CAS No. 4983-28-2

2-Chloro-5-hydroxypyrimidine

Cat. No.: B058251
CAS No.: 4983-28-2
M. Wt: 130.53 g/mol
InChI Key: BOGPIHXNWPTGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-hydroxypyrimidine is an organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position of the pyrimidine ring. This compound is a white to almost white crystalline powder and is known for its stability under normal conditions .

Scientific Research Applications

2-Chloro-5-hydroxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for nucleoside analogs.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes

Safety and Hazards

2-Chloro-5-hydroxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas and in a well-ventilated place .

Future Directions

2-Chloro-5-hydroxypyrimidine and its derivatives have potential applications in various fields. For instance, 5-chloro-2-hydroxypyridine derivatives with push-pull electron structure have been used to enable durable and efficient perovskite solar cells . Furthermore, the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure known for over 100 years and used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-hydroxypyrimidine plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of tandospirone derivatives

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of tandospirone derivatives

Temporal Effects in Laboratory Settings

It is known that the compound is stored under inert gas at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-hydroxypyrimidine involves the demethylation of 2-Chloro-5-methoxypyrimidine using boron tribromide. The reaction typically occurs in methylene chloride at room temperature, followed by partitioning between saturated sodium bicarbonate and dichloromethane. The organic layers are then combined, dried, filtered, and concentrated to obtain the crude product, which is purified by flash column chromatography .

Industrial Production Methods: In an industrial setting, this compound can be produced by adding 2-Chloro-5-methoxypyrimidine and an organic acid solvent into a reaction vessel, followed by the addition of hydrobromic acid and methionine. The mixture is heated to reflux for several hours, then cooled, and the product is extracted and purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of pyrimidine-5-carboxylic acid.

    Reduction Products: Reduction can yield 2-Chloro-5-aminopyrimidine

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in both research and industrial applications .

Properties

IUPAC Name

2-chloropyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPIHXNWPTGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562027
Record name 2-Chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4983-28-2
Record name 2-Chloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-hydroxypyrimidine
Reactant of Route 2
2-Chloro-5-hydroxypyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-hydroxypyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-hydroxypyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-hydroxypyrimidine
Reactant of Route 6
2-Chloro-5-hydroxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.